molecular formula C6H7NO B087338 2-Hydroxy-4-methylpyridine CAS No. 13466-41-6

2-Hydroxy-4-methylpyridine

Cat. No.: B087338
CAS No.: 13466-41-6
M. Wt: 109.13 g/mol
InChI Key: YBDRFJXGJQULGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-4-methylpyridine is a heterocyclic organic compound with the molecular formula C6H7NO. It is formed by the tautomerization of 4-methylpyridine during the synthesis of bis aldehydes . This compound is known for its unique chemical properties and is used in various scientific research applications.

Biochemical Analysis

Biochemical Properties

2-Hydroxy-4-methylpyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the equilibrium of self-association of 2-pyrrolidone and 2-hydroxyl-4-methyl-pyridine, also the hetero-association between these two in acetonitrile by NMR .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, during the degradation of 4-methylpyridine and 4-ethylpyridine, this compound is transiently accumulated, indicating its role in the initial hydroxylation process .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-4-methylpyridine can be synthesized through several methods. One common method involves the oxidation of 2-chloro-5-methylpyridine using an oxidant to obtain 2-chloro-5-methylpyridine oxynitride. This is followed by a nitration reaction using sulfuric acid and nitric acid to produce 2-chloro-4-nitro-5-methylpyridine nitrogen oxide. The nitrogen oxide is then reduced using a reducing agent to yield 2-chloro-4-amino-5-methylpyridine. Finally, under the action of a strong alkali, 2-hydroxy-4-amino-5-methylpyridine is obtained .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as mentioned above. The process is designed to be environmentally friendly, with mild conditions, high production safety, and minimal waste .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4-methylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine oxides, while reduction can yield amino derivatives .

Scientific Research Applications

2-Hydroxy-4-methylpyridine is used in various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of certain enzymes.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Comparison: 2-Hydroxy-4-methylpyridine is unique due to its specific tautomeric form and the position of the hydroxyl and methyl groups on the pyridine ring. This structural uniqueness imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

4-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDRFJXGJQULGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00299790
Record name 2-Hydroxy-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00299790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91914-05-5, 13466-41-6
Record name 2-Pyridinol, 4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91914-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-pyridone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013466416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13466-41-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523149
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 13466-41-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132870
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxy-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00299790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-4-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Methyl-2-pyridone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE7V4GNL8Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-4-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-4-methylpyridine
Reactant of Route 3
2-Hydroxy-4-methylpyridine
Reactant of Route 4
Reactant of Route 4
2-Hydroxy-4-methylpyridine
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-4-methylpyridine
Reactant of Route 6
2-Hydroxy-4-methylpyridine
Customer
Q & A

Q1: Can 2-hydroxy-4-methylpyridine be used to modify the physicochemical properties of drugs?

A: Yes, this compound can be used as a co-crystal former to modify the physicochemical properties of poorly water-soluble drugs. A study by [] investigated the use of this compound as a co-crystal former for indomethacin, a nonsteroidal anti-inflammatory drug (NSAID). The researchers found that the this compound-indomethacin co-crystal exhibited significantly improved dissolution properties compared to indomethacin alone. This improved dissolution translated to enhanced oral bioavailability in rats. Interestingly, the co-crystal also displayed a distinct impact on intestinal cell monolayer integrity compared to a simple physical mixture of indomethacin and this compound, suggesting a unique interaction with biological systems.

Q2: What is the role of this compound in the biodegradation of alkylpyridines?

A: Research suggests that this compound is a key intermediate in the microbial degradation pathway of certain alkylpyridines. A study by [] isolated a bacterial strain, Pseudonocardia sp. strain M43, capable of utilizing 4-methylpyridine and 4-ethylpyridine as sole carbon and nitrogen sources. During the degradation process, the researchers observed a transient accumulation of this compound, suggesting its role as a metabolite. This finding indicates that the bacterium likely employs a hydroxylation step, converting 4-methylpyridine to this compound, as part of its degradation pathway.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.